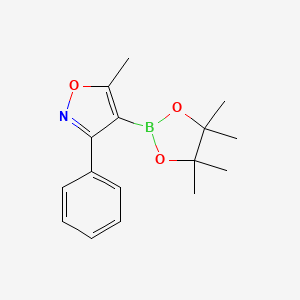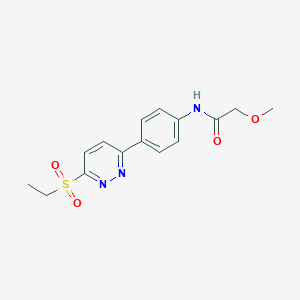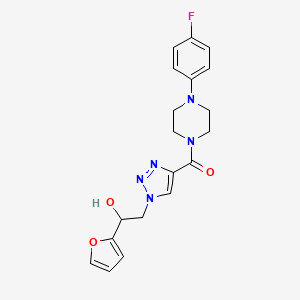
2-(3-苯基-5-甲基异恶唑-4-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as PIM-1, and its unique chemical structure has led to its use in a wide range of applications, including medicinal chemistry, materials science, and organic synthesis.
科学研究应用
合成与化学性质
- 该化合物已用于邻位修饰的巯基和哌嗪基甲基苯硼酸衍生物的合成中,显示出对丝氨酸蛋白酶(包括凝血酶)的抑制活性。这展示了其在开发具有特定酶抑制特性的潜在治疗剂中的作用 (Spencer 等,2002).
- 它在抗肿瘤苯并噻唑合成中的应用突出了其在药物发现中的潜力,特别是在开发对特定癌细胞系具有细胞毒性特性的化合物方面 (Hutchinson 等,2001).
聚合物科学与材料化学
- 在聚合物科学中,该化合物已用于聚(3-己基噻吩)的精密合成中,通过催化剂转移铃木-宫浦偶联聚合,展示了其在为有机电子应用创造具有特定电子特性的材料中的重要性 (Yokozawa 等,2011).
- 它还参与了四氮唑铱配合物的开发,这对于发光器件中的颜色调整很重要,表明了其在光电材料制造中的作用 (Stagni 等,2008).
催化与绿色化学
- 该化合物的用途延伸到催化,如涉及取代的 1-(异恶唑-3-基)甲基-1H-1,2,3-三唑的研究,其中它为水性介质中的 C-C 交叉偶联反应做出了高周转数催化剂的贡献,符合绿色化学的原则 (Bumagin 等,2018).
属性
IUPAC Name |
5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11-13(17-20-15(2,3)16(4,5)21-17)14(18-19-11)12-9-7-6-8-10-12/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHXVPDKIFJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
374715-24-9 |
Source


|
| Record name | 5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)


![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2651868.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2651869.png)
![2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2651870.png)
![N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2651871.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651876.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)